4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide
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Overview
Description
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide is a complex organic compound that features a bromine atom, a fluorine atom, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the bromine and fluorine atoms, and finally the attachment of the sulfonamide group. Common reagents used in these reactions include bromine, fluorine sources, and sulfonamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions could produce a wide range of substituted benzene derivatives.
Scientific Research Applications
4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzenesulfonamide include other sulfonamide derivatives, fluorinated benzene compounds, and pyrazole-containing molecules.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
4-bromo-N-(2,5-dimethylpyrazol-3-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-5-11(16(2)14-7)15-19(17,18)10-4-3-8(12)6-9(10)13/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPGYGGALVRGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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